molecular formula C11H17NO3 B13518887 tert-Butyl (furan-2-ylmethyl)glycinate

tert-Butyl (furan-2-ylmethyl)glycinate

Cat. No.: B13518887
M. Wt: 211.26 g/mol
InChI Key: INYHYYUBMWJOIF-UHFFFAOYSA-N
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Description

tert-Butyl 2-{[(furan-2-yl)methyl]amino}acetate: is an organic compound that features a furan ring, an amino group, and a tert-butyl ester This compound is of interest due to its unique structure, which combines the reactivity of the furan ring with the stability of the tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{[(furan-2-yl)methyl]amino}acetate typically involves the reaction of furan-2-carbaldehyde with tert-butyl glycinate in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium triacetoxyborohydride and acetic acid .

Industrial Production Methods: Industrial production of tert-butyl 2-{[(furan-2-yl)methyl]amino}acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-{[(furan-2-yl)methyl]amino}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 2-{[(furan-2-yl)methyl]amino}acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 2-{[(furan-2-yl)methyl]amino}acetate involves its interaction with specific molecular targets. The furan ring can undergo electrophilic aromatic substitution, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    Furan-2-carbaldehyde: Shares the furan ring but lacks the amino and tert-butyl ester groups.

    tert-Butyl glycinate: Contains the tert-butyl ester but lacks the furan ring.

    Furan-2-carboxylic acid: Similar oxidation product of the furan ring.

Uniqueness: tert-Butyl 2-{[(furan-2-yl)methyl]amino}acetate is unique due to its combination of a furan ring, an amino group, and a tert-butyl ester. This structure provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

tert-butyl 2-(furan-2-ylmethylamino)acetate

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(13)8-12-7-9-5-4-6-14-9/h4-6,12H,7-8H2,1-3H3

InChI Key

INYHYYUBMWJOIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCC1=CC=CO1

Origin of Product

United States

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